molecular formula C9H13Cl2N3O B1418822 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride CAS No. 1185313-93-2

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride

Cat. No. B1418822
CAS RN: 1185313-93-2
M. Wt: 250.12 g/mol
InChI Key: CTQVKSVNAAEZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O and a molecular weight of 250.12 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride involves a reaction with KOH, followed by treatment with hydrochloric acid . The production process must be carefully controlled to obtain the desired product in high purity .


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride can be found in various chemical databases .


Physical And Chemical Properties Analysis

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride has a molecular weight of 250.12 and a molecular formula of C9H13Cl2N3O . More detailed physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Biochemical Pharmacology

Chlorinated 3-phenyl-piperidines, structurally related to 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride, were investigated for their biochemical effects on serotonin and other neurotransmitter levels in rat brains. The study suggested similarities in pharmacological properties between these compounds and chlorinated amphetamines, highlighting potential research applications in understanding neurotransmitter dynamics and drug design (Fuller et al., 1975).

Anticonvulsant Properties

CM 40907, a compound closely related to 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride, demonstrated potent anticonvulsant properties across various models, including mice, rats, and photosensitive baboons. The study compared its efficacy with other anticonvulsants and found CM 40907 to be a promising candidate for further exploration in epilepsy treatment research (Chambon et al., 1985).

Safety and Hazards

Safety and hazard information for 3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride can be found in chemical databases and safety data sheets .

properties

IUPAC Name

3-chloro-6-piperidin-3-yloxypyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O.ClH/c10-8-3-4-9(13-12-8)14-7-2-1-5-11-6-7;/h3-4,7,11H,1-2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVKSVNAAEZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NN=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(piperidin-3-yloxy)-pyridazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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